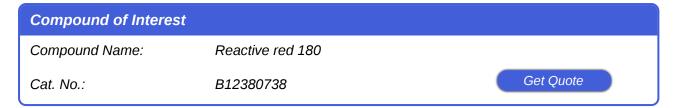


Spectrophotometric Properties of Reactive Red 180

Author: BenchChem Technical Support Team. Date: December 2025



Reactive Red 180 is a complex aromatic azo dye. Its chemical formula is reported as C₂₉H₁₉N₃Na₄O₁₇S₅ with a molecular weight of 933.76 g/mol [1], while another source indicates a formula of C₂₉H₂₃N₃NaO₁₇S₅ and a molecular weight of approximately 868.8 g/mol [2]. The chromophoric azo bonds (-N=N-) and aromatic structures are responsible for its characteristic absorption in the visible and UV regions of the electromagnetic spectrum[3].

The maximum absorption wavelength (λ max) of an aqueous solution of **Reactive Red 180** is consistently observed in the visible range, which is responsible for its red color.

Table 1: Quantitative Spectrophotometric Data for Reactive Red 180

Parameter	Value	Reference
Maximum Absorption Wavelength (λmax)	540 nm	[4][5]
Maximum Absorption Wavelength (λmax) for a similar dye (Red-5B)	512 nm	[3]

The absorption spectrum of azo dyes, including **Reactive Red 180**, can be influenced by several factors such as pH, solvent polarity, and the presence of other substances.



Experimental Protocols for Absorption Spectrum Analysis

Accurate and reproducible analysis of the **Reactive Red 180** absorption spectrum is fundamental for quantitative studies. Below are detailed methodologies for sample preparation and spectrophotometric measurement.

Preparation of Standard Solutions

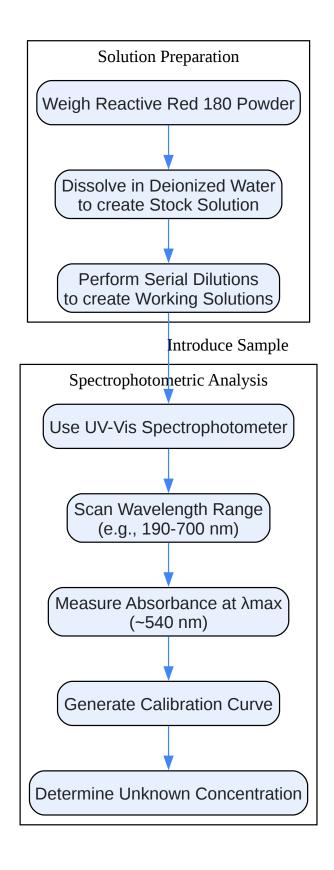
A stock solution of **Reactive Red 180** is typically prepared by dissolving a precisely weighed amount of the dye powder in deionized water or a suitable buffer. For example, a 100 mg/L stock solution can be prepared and then serially diluted to obtain working solutions of desired concentrations[6]. Another approach is to prepare a stock solution of a specific molarity, such as 0.00001 M[7][8].

UV-Vis Spectrophotometry

The absorption spectra are recorded using a UV-Vis spectrophotometer.

- Instrumentation: A dual-beam UV-Vis spectrophotometer, such as a Shimadzu UV-1700 or a Thermo Genesys 10 UV, is commonly used[3][5].
- Wavelength Range: The spectrum is typically scanned over a range of 190-700 nm or 250-700 nm to capture all relevant absorption peaks in both the UV and visible regions[3].
- Measurement: The absorbance of the Reactive Red 180 solution is measured at its λmax to
 determine its concentration based on the Beer-Lambert law. A linear relationship between
 absorbance and concentration should be established by generating a calibration curve with
 standards of known concentrations[5].





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Fig. 1: Experimental workflow for UV-Vis absorption spectrum analysis of Reactive Red 180.



Degradation of Reactive Red 180 and Spectral Changes

The degradation of **Reactive Red 180** is a significant area of research, particularly for environmental remediation. The breakdown of the dye molecule leads to a decrease in the absorbance at its λ max, which is often used to quantify the extent of decolorization.

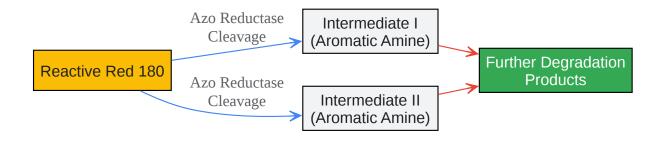
Table 2: Summary of Reactive Red 180 Degradation Studies

Degradation Method	Key Parameters	Achieved Decolorization/Deg radation	Reference
H ₂ O ₂ /Solar Light	pH 7, 700 mM H ₂ O ₂	100%	[6]
Biological (Citrobacter sp. CK3)	Optimal temperature 27-37°C, pH 6-7	96.20%	[4]
Photocatalytic (TiO ₂ /XG)	pH 5, 25 mg/L TiO ₂ /XG, 400 mg/L H ₂ O ₂	92.5%	[9]
Biological (Aeromonas hydrophila SK16)	Combined with H ₂ O ₂ (4%)	100%	[10]

Proposed Degradation Pathway

The biodegradation of **Reactive Red 180** often initiates with the enzymatic cleavage of the azo bond. A proposed pathway for the degradation by Aeromonas hydrophila SK16 involves the action of an azo reductase enzyme, leading to the formation of intermediate aromatic amines[10][11]. The subsequent degradation of these intermediates results in the complete mineralization of the dye.





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Fig. 2: Proposed initial degradation pathway of **Reactive Red 180** by *Aeromonas hydrophila* SK16.

The disappearance of the absorption peak at around 540 nm is a clear indicator of the cleavage of the azo linkage and the loss of the chromophore[4]. Analysis of the UV-Vis spectrum over time during degradation experiments can provide kinetic information about the decolorization process.

Conclusion

The analysis of the absorption spectrum of **Reactive Red 180** is a fundamental tool for its quantification and for studying its degradation. The characteristic strong absorption in the visible region at approximately 540 nm allows for sensitive detection. Understanding the experimental protocols for its analysis and the spectral changes that occur during its degradation is essential for researchers in various scientific and industrial fields. The methodologies and data presented in this guide provide a solid foundation for further investigation and application.

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